molecular formula C8H10ClN3S B7948031 (E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

Cat. No.: B7948031
M. Wt: 215.70 g/mol
InChI Key: OEZPVSPULCMUQB-VRTOBVRTSA-N
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Description

3-Methyl-2-benzothiazolinone hydrazone hydrochloride: is a chemical compound commonly used in analytical chemistry. It is known for its role as a chromogenic reagent, which means it can produce a colored compound when it reacts with certain substances. This property makes it valuable in various spectrophotometric analyses, particularly for detecting and quantifying trace elements and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride involves the loss of two electrons and one proton upon oxidation, forming an electrophilic intermediate. This intermediate can then react with various nucleophiles, leading to the formation of colored products. These reactions are often used in spectrophotometric analyses to detect and quantify specific compounds .

Comparison with Similar Compounds

  • 2-Hydrazono-3-methylbenzothiazoline hydrochloride
  • 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate

Comparison: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride is unique in its ability to form highly colored products upon reaction with various compounds. This property makes it particularly valuable in spectrophotometric analyses compared to other similar compounds .

Properties

IUPAC Name

(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H/b10-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPVSPULCMUQB-VRTOBVRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-98-1, 149022-15-1
Record name MBTH hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65901
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Reactant of Route 2
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Reactant of Route 3
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Reactant of Route 4
Reactant of Route 4
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Reactant of Route 5
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Reactant of Route 6
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

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